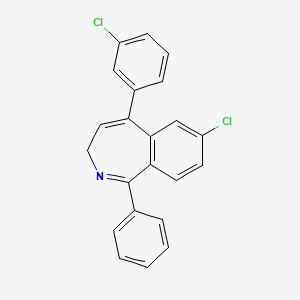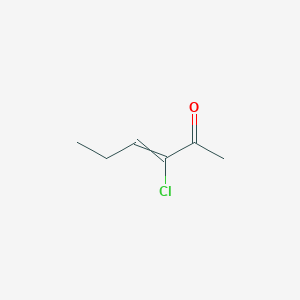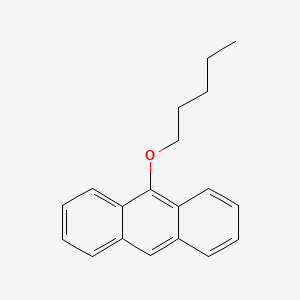
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate is an organic compound with the molecular formula C10H14O4. It is characterized by the presence of a propanedioate (malonate) ester group and a 2-methylbuta-2,3-dien-1-yl moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Esterification: : One common method to synthesize dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate involves the esterification of 2-methylbuta-2,3-dien-1-ol with malonic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to drive the esterification to completion.
-
Transesterification: : Another approach is the transesterification of dimethyl malonate with 2-methylbuta-2,3-dien-1-ol. This reaction can be catalyzed by a base such as sodium methoxide or an enzyme under milder conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized catalysts can facilitate large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate has several applications in scientific research:
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: : The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
-
Material Science: : It is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
-
Biological Studies: : Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism by which dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s reactivity is influenced by the electron-rich diene moiety and the electron-withdrawing ester groups, which can participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the diene moiety.
Diethyl (2-methylbuta-2,3-dien-1-yl)propanedioate: An analog with ethyl ester groups instead of methyl.
Dimethyl (2-buten-1-yl)propanedioate: Similar structure but with a butenyl group instead of a methylbuta-dienyl group.
Uniqueness
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate is unique due to the presence of the 2-methylbuta-2,3-dien-1-yl moiety, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Propriétés
Numéro CAS |
113495-70-8 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
InChI |
InChI=1S/C10H14O4/c1-5-7(2)6-8(9(11)13-3)10(12)14-4/h8H,1,6H2,2-4H3 |
Clé InChI |
VMYLMHFJPAUCEP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C)CC(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)


methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)
![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)


![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)

![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)


